1-(Benzyloxy)-4-butoxynaphthalene
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Overview
Description
1-(Benzyloxy)-4-butoxynaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a benzyloxy group and a butoxy group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-4-butoxynaphthalene typically involves the reaction of 1-naphthol with benzyl chloride and butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 1-naphthol is replaced by the benzyloxy and butoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-4-butoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyloxy and butoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalenes depending on the reagents used.
Scientific Research Applications
1-(Benzyloxy)-4-butoxynaphthalene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-butoxynaphthalene involves its interaction with specific molecular targets and pathways. The benzyloxy and butoxy groups can influence the compound’s reactivity and binding affinity to various biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzyloxy)-2-butoxynaphthalene
- 1-(Benzyloxy)-3-butoxynaphthalene
- 1-(Benzyloxy)-4-methoxynaphthalene
Uniqueness
1-(Benzyloxy)-4-butoxynaphthalene is unique due to the specific positioning of the benzyloxy and butoxy groups on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
CAS No. |
106687-02-9 |
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Molecular Formula |
C21H22O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-butoxy-4-phenylmethoxynaphthalene |
InChI |
InChI=1S/C21H22O2/c1-2-3-15-22-20-13-14-21(19-12-8-7-11-18(19)20)23-16-17-9-5-4-6-10-17/h4-14H,2-3,15-16H2,1H3 |
InChI Key |
YHIVVAIJNGLZNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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